Etazolate - 51022-77-6

Etazolate

Catalog Number: EVT-305244
CAS Number: 51022-77-6
Molecular Formula: C14H19N5O2
Molecular Weight: 289.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Etazolate (SQ20009) is a pyrazolopyridine compound initially investigated for its anxiolytic properties. [] It is classified as a selective inhibitor of type 4 phosphodiesterase (PDE4), a class of enzymes responsible for the degradation of cyclic adenosine 3',5'-monophosphate (cAMP). [, ] Etazolate's ability to modulate the γ-aminobutyric acid (GABA) signaling pathway, specifically its interactions with the GABAA receptor complex, has garnered significant interest in various scientific research areas. [, ]

Cartazolate (SQ65396)

Cartazolate is a pyrazolopyridine derivative, similar to Etazolate. [] Like Etazolate, Cartazolate enhances [3H]diazepam binding to benzodiazepine receptor sites. [] This enhancement is attributed to an affinity change without affecting maximal binding. [] Both compounds inhibit α-[3H]dihydropicrotoxinin binding, with potencies correlating to their stimulatory effects on benzodiazepine binding. [] These findings suggest that both Cartazolate and Etazolate act through a picrotoxinin-sensitive site to stimulate [3H]diazepam binding. []

4,5,6,7-Tetrahydroisoxazolo [5,4-c]pyridine-3-ol (THIP)

THIP is a GABA mimetic compound, similar to imidazole acetic acid. [] Like imidazole acetic acid, THIP selectively blocks the enhancement of diazepam binding caused by GABA without affecting the enhancement induced by Etazolate or pentobarbital. [] This reinforces the idea that GABA exerts its effect on benzodiazepine binding through a distinct mechanism involving the GABA receptor site, separate from the site targeted by Etazolate and pentobarbital. []

Flunitrazepam

Flunitrazepam is a benzodiazepine drug. [, ] Etazolate increases the binding of [3H]flunitrazepam in cultured cortical neurons. [] This effect is observed alongside Etazolate's ability to prolong the duration of spontaneously occurring inhibitory postsynaptic potentials (IPSPs) and potentiate the response to exogenously applied GABA. [] The findings indicate that Etazolate's modulation of the GABAA receptor complex, particularly its enhancement of GABA-mediated inhibition, contributes to the increased [3H]flunitrazepam binding. []

Diazepam

Diazepam is a benzodiazepine drug commonly used for its anxiolytic and anticonvulsant effects. [, , , , ] Etazolate enhances the binding of [3H]diazepam to benzodiazepine receptor sites. [, ] This enhancement is attributed to Etazolate's interaction with the GABAA receptor complex, specifically at a site distinct from the GABA binding site and the benzodiazepine binding site. [, ] Etazolate's ability to enhance [3H]diazepam binding is considered indicative of its anxiolytic-like properties. []

α-Dihydropicrotoxinin

α-Dihydropicrotoxinin is a radioligand that binds to the picrotoxinin site on the GABAA receptor complex. [] Etazolate competitively inhibits α-[3H]dihydropicrotoxinin binding, indicating that it interacts with the picrotoxinin site. [] This interaction is thought to contribute to Etazolate's ability to enhance the binding of benzodiazepine agonists, such as diazepam, to the GABAA receptor complex. [, ]

β-Carboline-3-carboxylate methyl ester

β-Carboline-3-carboxylate methyl ester is a benzodiazepine receptor inverse agonist. [] Unlike pentobarbital and etazolate, avermectin B1a does not inhibit the binding of [3H]β‐carboline‐3‐carboxylate methyl ester. []

t-Butyl bicyclophosphorothionate (TBPS)

t-Butyl bicyclophosphorothionate (TBPS) is a cage convulsant that binds to the picrotoxinin site on the GABAA receptor complex. [, , , , ] In studies investigating the effects of benzodiazepine receptor ligands, [35S]TBPS binding was used as a measure of chloride channel function. [] Classical benzodiazepine agonists stimulated [35S]TBPS binding, while antagonists and inverse agonists either had no effect or reduced [35S]TBPS binding. [] Etazolate, similar to classical benzodiazepine agonists, stimulated [35S]TBPS binding and enhanced [3H]muscimol binding in the presence of etazolate, indicating an agonistic effect on the GABAA receptor complex. []

Muscimol

Muscimol is a potent GABAA receptor agonist. [, ] Etazolate enhances [3H]muscimol binding to GABAA receptors in the presence of etazolate, suggesting a synergistic effect on GABAergic neurotransmission. [] The combined effect of Etazolate and Muscimol on [3H]muscimol binding further supports Etazolate's role in enhancing GABAergic signaling. []

Chlormethiazole

Chlormethiazole is an anticonvulsant drug that enhances the binding of [3H]diazepam to benzodiazepine receptors. [] Its action is similar to barbiturates and pyrazolopyridines, including Etazolate. [] The enhancement of [3H]diazepam binding by chlormethiazole, like that of Etazolate, is partially inhibited by convulsants such as picrotoxin and bicuculline. []

Ro 15-1788

Ro 15-1788 is a benzodiazepine antagonist. [] It exhibits differential binding to the two classes of benzodiazepine receptors defined by their sensitivity to bicuculline and modulation by barbiturates and pyrazolopyridines, including Etazolate. [] This suggests that Ro 15-1788, unlike some other benzodiazepine ligands, can distinguish between benzodiazepine receptor subtypes that are differentiated by their interactions with GABA, barbiturates, and pyrazolopyridines. []

Ethyl β-carboline-3-carboxylate

Ethyl β-carboline-3-carboxylate is a benzodiazepine receptor ligand that displays heterogeneous binding to benzodiazepine receptor subtypes. [] It selectively blocks the bicuculline-sensitive component of barbiturate enhancement of [3H]diazepam binding and the inhibitory phase of biphasic dose-response curves observed with pyrazolopyridines like Etazolate. [] This selective blockade suggests that ethyl β-carboline-3-carboxylate can differentiate between subtypes of benzodiazepine receptors based on their interactions with GABA and barbiturates/pyrazolopyridines. []

CL 218,872

CL 218,872 is a triazolopyridazine that acts as an anxiolytic agent. [] It demonstrates a distinct binding profile compared to ethyl β-carboline-3-carboxylate, indicating that it interacts differently with benzodiazepine receptor subtypes. [] Unlike ethyl β-carboline-3-carboxylate, CL 218,872 does not differentiate between the two classes of benzodiazepine receptors defined by their sensitivity to bicuculline and modulation by barbiturates and pyrazolopyridines. []

CGS 8216

CGS 8216 is a pyrazoloquinoline that acts as a benzodiazepine receptor antagonist. [] It does not discriminate between the two classes of benzodiazepine receptors defined by their sensitivity to bicuculline and modulation by barbiturates and pyrazolopyridines, similar to CL 218,872. [] This suggests that CGS 8216's binding to benzodiazepine receptors is not influenced by the presence or absence of GABA, barbiturates, or pyrazolopyridines, including Etazolate. []

Lorazepam

Lorazepam is a benzodiazepine drug. [] It does not differentiate between the two classes of benzodiazepine receptors defined by their sensitivity to bicuculline and modulation by barbiturates and pyrazolopyridines. []

Triazolopyridazine

Triazolopyridazines are a class of drugs that includes CL 218,872. [] These compounds are known for their anxiolytic properties and are believed to exert their effects by interacting with the GABAA receptor complex. []

Ro 20-1724

Ro 20-1724 is a selective inhibitor of phosphodiesterase 4 (PDE4). [] Like Etazolate, Ro 20-1724 inhibits both unstimulated and lipopolysaccharide-induced tumor necrosis factor alpha (TNF-alpha) production in rat left ventricle. []

8-pCPT-cAMP

8-pCPT-cAMP is a hydrolysable analog of cyclic adenosine monophosphate (cAMP). [] In contrast to Etazolate, which inhibits cAMP hydrolysis, 8-pCPT-cAMP increases intracellular cAMP levels. [] Despite their opposing effects on cAMP levels, both 8-pCPT-cAMP and Etazolate have been shown to reduce Leishmania proliferation. []

Sp-8-pCPT-cAMPS

Sp-8-pCPT-cAMPS is a non-hydrolyzable analog of cAMP. [] Similar to 8-pCPT-cAMP, Sp-8-pCPT-cAMPS elevates intracellular cAMP levels, contrasting with Etazolate's cAMP-increasing effect. [] Both analogs, despite their opposite effects on cAMP compared to Etazolate, exhibit anti-proliferative activity against Leishmania. []

Trequinsin

Trequinsin is a phosphodiesterase inhibitor. [] Similar to Etazolate, Trequinsin inhibits the degradation of cAMP, leading to increased intracellular cAMP levels. [] Both Trequinsin and Etazolate have been found to significantly reduce mitochondrial membrane potential in Leishmania parasites, suggesting a potential mechanism for their anti-parasitic effects. []

Dipyridamole

Dipyridamole is a phosphodiesterase inhibitor that increases intracellular cAMP levels. [] It is used in combination with Etazolate to induce slender to stumpy differentiation in African trypanosomes. []

BRL-50481

BRL-50481 is a selective inhibitor of phosphodiesterase 7 (PDE7). [] When combined with Etazolate, BRL-50481 potentiates seizure activity in mice models of epilepsy, indicating a possible synergistic effect on neuronal excitability. [] This finding highlights the complex interplay between different PDE isoforms and their roles in regulating neuronal signaling pathways involved in seizure susceptibility. []

Procaterol

Procaterol is a β2-adrenoceptor agonist. [] Similar to Etazolate, Procaterol has been found to inhibit the production of Th2-related chemokines, although they achieve this through different mechanisms. [] While Etazolate likely exerts its effect via modulation of cAMP levels, Procaterol acts through the β2-adrenoceptor pathway. []

3-Isobutyl-methyl-xanthine

3-Isobutyl-methyl-xanthine (IBMX) is a non-selective phosphodiesterase inhibitor. [] Like Etazolate, IBMX inhibits the degradation of cAMP, leading to increased intracellular cAMP levels. [] In studies investigating protein-protein interactions of Ec DOS, a heme-regulated phosphodiesterase from E. coli, IBMX was found to hinder the interaction between Ec DOS and its isolated PAS fragment. [] This finding suggests that cAMP levels may play a role in mediating this interaction. []

Flurazepam

Flurazepam is a benzodiazepine drug with anxiolytic properties. [] It has been shown to have little to no effect on adenosine receptors, unlike some other anxiolytic agents. []

2-Chloroadenosine

2-Chloroadenosine is an adenosine receptor agonist. [] It does not significantly affect [3H]diazepam binding, suggesting that its actions are not mediated through the benzodiazepine receptor site. []

1-N6-Phenylisopropyladenosine

1-N6-Phenylisopropyladenosine is an adenosine receptor agonist. [] It does not have a significant effect on [3H]diazepam binding, suggesting that its actions are not mediated through the benzodiazepine receptor site. []

N6-Cyclohexyladenosine

N6-Cyclohexyladenosine is an adenosine receptor agonist. [] It does not have a significant effect on [3H]diazepam binding, suggesting that its actions are not mediated through the benzodiazepine receptor site. []

8-Phenyltheophylline

8-Phenyltheophylline is an adenosine receptor antagonist. [] It does not significantly affect [3H]diazepam binding, suggesting that its actions are not mediated through the benzodiazepine receptor site. []

Source and Classification

Etazolate is synthesized from pyrazolopyridine derivatives, which are known for their diverse biological activities. The compound is primarily classified under central nervous system agents due to its interaction with GABA-A receptors and its role in modulating inflammatory processes via phosphodiesterase-4 inhibition. This dual mechanism positions etazolate as a promising candidate for treating conditions like Alzheimer's disease and other cognitive impairments associated with neuroinflammation .

Synthesis Analysis

The synthesis of etazolate involves several steps that typically utilize pyrazole derivatives as starting materials. A common synthetic route includes:

  1. Condensation Reaction: The synthesis begins with the reaction of 5-amino-1-phenylpyrazole with unsaturated ketones under acidic conditions, leading to cyclization and formation of the pyrazolopyridine structure.
  2. Catalytic Methods: Recent advancements have introduced the use of catalytic systems such as Alg@SBA-15/Fe3O4, which facilitate high-yield syntheses at room temperature, promoting green chemistry principles .
  3. Purification: The resulting products are purified through crystallization techniques, ensuring high purity and yield.

The typical parameters for synthesis include reaction temperatures ranging from room temperature to 80°C, depending on the specific reaction conditions employed .

Molecular Structure Analysis

Etazolate has a molecular formula of C14H19N5O2C_{14}H_{19}N_{5}O_{2} and a molecular weight of approximately 275.34 g/mol . The structural analysis reveals:

  • Core Structure: The compound features a pyrazolo[3,4-b]pyridine core, which is integral to its biological activity.
  • Functional Groups: It contains various functional groups that contribute to its interaction with GABA-A receptors and phosphodiesterase enzymes.
  • 3D Conformation: Molecular modeling studies suggest that the conformation of etazolate allows optimal binding to its biological targets, enhancing its pharmacological efficacy .
Chemical Reactions Analysis

Etazolate participates in several key chemical reactions:

  1. Pharmacological Interactions: As a GABA-A receptor modulator, etazolate enhances neurotransmission by increasing chloride ion influx upon receptor activation.
  2. Inhibition of Phosphodiesterase-4: This inhibition leads to increased levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in mediating inflammatory responses.
  3. Neuroprotective Effects: In vitro studies demonstrate that etazolate can prevent neurotoxicity induced by amyloid-beta peptides through mechanisms involving α-secretase pathway stimulation .
Mechanism of Action

Etazolate's mechanism of action is multifaceted:

  • GABA-A Receptor Modulation: By selectively binding to GABA-A receptors, etazolate enhances inhibitory neurotransmission, which is crucial for maintaining neuronal excitability and preventing excitotoxicity.
  • Stimulation of α-Secretase Pathway: The compound promotes the non-amyloidogenic processing of amyloid precursor protein, resulting in increased production of soluble amyloid precursor protein alpha (sAPPα), which has neuroprotective properties .
  • Impact on cAMP Levels: By inhibiting phosphodiesterase-4, etazolate increases intracellular cAMP levels, leading to reduced inflammation and improved cognitive function in animal models .
Physical and Chemical Properties Analysis

Etazolate exhibits several notable physical and chemical properties:

  • Solubility: It has a solubility of approximately 50 mM in sterile water, facilitating its use in biological assays .
  • Melting Point: The melting point ranges between 240°C and 243°C, indicating thermal stability suitable for pharmaceutical formulations .
  • Chemical Stability: Etazolate demonstrates good stability under physiological conditions, making it an attractive candidate for therapeutic applications.
Applications

Etazolate has several significant applications in scientific research and clinical settings:

  1. Alzheimer's Disease Treatment: Clinical trials have shown that etazolate can safely enhance cognitive function when used alongside acetylcholinesterase inhibitors in Alzheimer's patients .
  2. Neuroprotection Studies: Its ability to modulate GABA-A receptors positions etazolate as a valuable tool in studying neuroprotective mechanisms against various neurodegenerative diseases.
  3. Inflammation Research: As a phosphodiesterase-4 inhibitor, etazolate is being explored for its potential in treating inflammation-associated respiratory diseases like asthma and chronic obstructive pulmonary disease .
Chemical and Pharmacological Profile of Etazolate

Structural Characterization and Molecular Properties

Etazolate (ethyl 1-ethyl-4-[2-(propan-2-ylidene)hydrazinyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate) is a pyrazolopyridine derivative with the molecular formula C₁₄H₁₉N₅O₂ and a molecular weight of 289.34 g·mol⁻¹. Its structure features a fused bicyclic core consisting of pyrazole and pyridine rings, substituted at the N1 position with an ethyl group, at C4 with an isopropylidene hydrazine moiety, and at C5 with an ethoxycarbonyl group. The planar heteroaromatic system enables interactions with biological targets through π-stacking and hydrogen bonding [1] [7].

Table 1: Molecular Properties of Etazolate

PropertyValue/Description
IUPAC NameEthyl 1-ethyl-4-(2-isopropylidenehydrazino)pyrazolo[3,4-b]pyridine-5-carboxylate
Molecular FormulaC₁₄H₁₉N₅O₂
Molecular Weight289.34 g·mol⁻¹
XLogP3.43
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Topological Polar Surface Area81.4 Ų
Rotatable Bonds6

Etazolate exhibits moderate lipophilicity (XLogP 3.43) and follows Lipinski's rule of five (0 violations), suggesting favorable drug-likeness. Its polar surface area (81.4 Ų) supports potential blood-brain barrier permeability, critical for central nervous system targets [6] [9]. The compound acts as a multi-target modulator:

  • Gamma-Aminobutyric Acid Type A (GABAₐ) Receptor: Positive allosteric modulation at the barbiturate binding site, enhancing GABAergic neurotransmission. This occurs via chloride ion influx facilitation, antagonized by picrotoxin and bicuculline [1] [2].
  • Phosphodiesterase-4 (PDE4): Selective inhibition (IC₅₀ ~0.2 μM) elevates cyclic adenosine monophosphate levels, influencing neuroplasticity and anti-inflammatory pathways [1] [9].
  • Adenosine Receptors: Antagonism at A₁ and A₂ subtypes, potentially augmenting neurotransmitter release [1].

Synthesis and Structure-Activity Relationships of Pyrazolopyridine Derivatives

The synthesis of pyrazolo[3,4-b]pyridines typically employs cyclization strategies between aminopyrazoles and unsaturated carbonyl compounds. For etazolate analogs, a two-step approach is documented:

  • Wittig Reaction: Formation of (E)-4-aryl but-3-en-2-ones (chalcone analogs) from aldehydes and a stabilized ylide (e.g., (carbethoxymethylene)triphenylphosphorane) with benzoic acid catalysis [3].
  • Cyclization: Condensation of the unsaturated ketone with 5-amino-1-ethylpyrazole using zirconium tetrachloride (ZrCl₄) as a green Lewis acid catalyst in ethanol/dimethylformamide (1:1). This yields the pyrazolo[3,4-b]pyridine core, though yields remain moderate (20–40%) due to intermediate instability [3] [10].

Table 2: Key Structural Modifications and Biological Implications in Pyrazolopyridines

PositionModificationBiological Consequence
N1Ethyl substitutionEssential for GABAₐ receptor affinity; larger alkyl groups reduce potency [10].
C3Methyl vs. phenylMethyl optimizes PDE4 inhibition; phenyl enhances kinase inhibition (e.g., CDK1/2) [5] [10].
C4Hydrazone moietyCritical for GABAergic activity; replacement abolishes anxiolytic effects [1] [6].
C5EthoxycarbonylNecessary for α-secretase activation; hydrolysis diminishes neuroprotection [9].
C6Aromatic substitutionsPyrene or dimethylaminophenyl groups enable amyloid-β plaque binding [3].

Structure-activity relationship (SAR) studies highlight that minor alterations profoundly impact target selectivity:

  • The C4 isopropylidene hydrazine group in etazolate is indispensable for GABAₐ receptor modulation. Analogs lacking this moiety show >90% reduced binding [1] [6].
  • C5 ester-to-acid hydrolysis abolishes PDE4 inhibition, indicating steric and electronic constraints at the catalytic site [9].
  • C6 modifications with extended aromatic systems (e.g., pyrene in synthetic derivatives) confer affinity for β-amyloid fibrils, useful in Alzheimer’s disease diagnostics [3].

Pharmacokinetic and Physicochemical Attributes

Etazolate hydrochloride (water solubility: 9.94 mg/mL in ethanol; insoluble in water) demonstrates favorable pharmacokinetic properties for central nervous system penetration. In vitro studies using neuronal cortical cells show dose-dependent activity at sub-micromolar concentrations (effective concentration 50 = 0.2 μM for soluble amyloid precursor protein alpha induction) [9].

Table 3: Key Pharmacokinetic and Physicochemical Parameters

ParameterProperty
Solubility≥7.75 mg/mL in dimethyl sulfoxide; ≥9.94 mg/mL in ethanol; insoluble in water [9]
AbsorptionRapid oral absorption; brain permeability facilitated by moderate lipophilicity (LogP 3.43) [5] [9]
MetabolismHepatic esterase-mediated hydrolysis of C5 ethoxycarbonyl group; cytochrome P450 involvement not fully characterized [6]
Plasma Protein Binding>90% (estimated from structural analogs) [5]

In humans, etazolate exhibits linear pharmacokinetics across 40–80 mg twice-daily doses. Peak plasma concentrations occur within 2–3 hours post-administration, with negligible accumulation after 3-month use. Its half-life is approximately 4–6 hours, necessitating twice-daily dosing. Co-administration with acetylcholinesterase inhibitors (e.g., donepezil) does not alter pharmacokinetics, indicating minimal drug-drug interactions [9]. The compound’s hydrochloride salt form enhances stability and oral bioavailability, though exact values remain undisclosed in public literature. Molecular properties align with central nervous system penetration: molecular weight < 400 Da, hydrogen bond donors < 2, and polar surface area < 90 Ų [5] [6].

Properties

CAS Number

51022-77-6

Product Name

Etazolate

IUPAC Name

ethyl 1-ethyl-4-(2-propan-2-ylidenehydrazinyl)pyrazolo[3,4-b]pyridine-5-carboxylate

Molecular Formula

C14H19N5O2

Molecular Weight

289.33 g/mol

InChI

InChI=1S/C14H19N5O2/c1-5-19-13-10(8-16-19)12(18-17-9(3)4)11(7-15-13)14(20)21-6-2/h7-8H,5-6H2,1-4H3,(H,15,18)

InChI Key

OPQRBXUBWHDHPQ-UHFFFAOYSA-N

SMILES

CCN1C2=NC=C(C(=C2C=N1)NN=C(C)C)C(=O)OCC

Synonyms

1-Ethyl-4-[2-(1-methylethylidene)hydrazinyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic Acid Ethyl Ester; 1-Ethyl-4-isopropylidenehydrazino-_x000B_1H-pyrazolo[3,4-b]-1-pyridine-5-carboxylic Acid Ethyl Ester; SQ 64442;

Canonical SMILES

CCN1C2=NC=C(C(=C2C=N1)NN=C(C)C)C(=O)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.